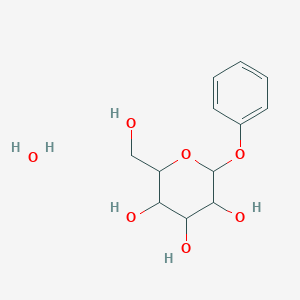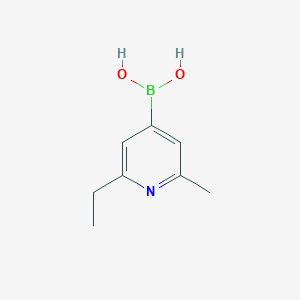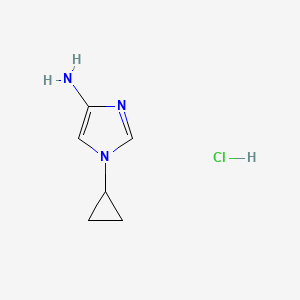![molecular formula C21H15F6N3O3 B12501513 (5E)-5-(1-{[4-(trifluoromethyl)benzyl]amino}ethylidene)-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12501513.png)
(5E)-5-(1-{[4-(trifluoromethyl)benzyl]amino}ethylidene)-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a diazinane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the diazinane ring and the introduction of trifluoromethyl groups. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.
Industry: The compound can be used in the development of new materials with specific properties, such as high stability or reactivity.
Wirkmechanismus
The mechanism by which (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione include other diazinane derivatives and compounds with trifluoromethyl groups. Examples include:
- 1,3-diazinane-2,4,6-trione derivatives
- Trifluoromethyl-substituted aromatic compounds
Uniqueness
The uniqueness of (5E)-1-[4-(trifluoromethyl)phenyl]-5-[1-({[4-(trifluoromethyl)phenyl]methyl}amino)ethylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. These properties make it valuable for various applications, particularly in fields requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C21H15F6N3O3 |
|---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
6-hydroxy-5-[C-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]carbonimidoyl]-1-[4-(trifluoromethyl)phenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F6N3O3/c1-11(28-10-12-2-4-13(5-3-12)20(22,23)24)16-17(31)29-19(33)30(18(16)32)15-8-6-14(7-9-15)21(25,26)27/h2-9,32H,10H2,1H3,(H,29,31,33) |
InChI-Schlüssel |
TUJGJRKKQLDCON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCC1=CC=C(C=C1)C(F)(F)F)C2=C(N(C(=O)NC2=O)C3=CC=C(C=C3)C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12501434.png)

![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-hydroxyacetic acid](/img/structure/B12501438.png)
![2-[(2Z)-2-[(2,5-dichlorophenyl)imino]-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-ethylacetamide](/img/structure/B12501443.png)
![Methyl 3-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12501448.png)
![N-{1-[(2-methylphenyl)carbamoyl]cyclohexyl}-3-[2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12501450.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylcyclohexyl)acetamide](/img/structure/B12501454.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)glycinamide](/img/structure/B12501462.png)


![Propyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501476.png)
![Tert-butyl 3-[(4-fluorophenyl)sulfanyl]pyrrolidine-1-carboxylate](/img/structure/B12501488.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B12501501.png)

